molecular formula C11H14N2O2 B12050666 (R)-6-(Piperidin-2-yl)nicotinic acid

(R)-6-(Piperidin-2-yl)nicotinic acid

Cat. No.: B12050666
M. Wt: 206.24 g/mol
InChI Key: RZJLEDUQUYLGTF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-6-(Piperidin-2-yl)nicotinic acid is a chiral compound that belongs to the class of nicotinic acids It features a piperidine ring attached to the 6-position of the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Piperidin-2-yl)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Formation of the Nicotinic Acid Moiety: The piperidine ring is then coupled with a nicotinic acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Chiral Resolution: The resulting product is subjected to chiral resolution techniques to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-6-(Piperidin-2-yl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-6-(Piperidin-2-yl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-6-(Piperidin-2-yl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-6-(Piperidin-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-(Piperidin-2-yl)nicotinic acid: The enantiomer of ®-6-(Piperidin-2-yl)nicotinic acid, which may have different biological activities.

    Nicotinic acid: The parent compound, which lacks the piperidine ring.

    Piperidine derivatives: Compounds with similar piperidine structures but different functional groups.

Uniqueness

®-6-(Piperidin-2-yl)nicotinic acid is unique due to its chiral nature and the presence of both the nicotinic acid moiety and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-[(2R)-piperidin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15)/t9-/m1/s1

InChI Key

RZJLEDUQUYLGTF-SECBINFHSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.